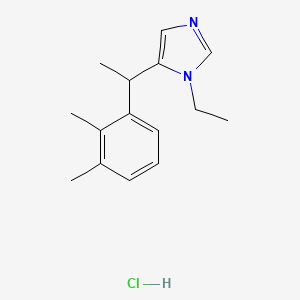
Ethylmedetomidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylmedetomidine Hydrochloride is a synthetic compound that belongs to the class of alpha-2 adrenergic agonists. It is an impurity of Medetomidine Hydrochloride, which is widely used as a veterinary anesthetic and analgesic. This compound shares similar pharmacological properties with Medetomidine, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethylmedetomidine Hydrochloride involves the reaction of 2,3-dimethylbenzylamine with imidazole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then packaged and distributed for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylmedetomidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituents involved but often require catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Ethylmedetomidine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential as an anesthetic and analgesic, similar to Medetomidine.
Industry: It is used in the development of new pharmaceuticals and as a component in veterinary medicine.
Mécanisme D'action
Ethylmedetomidine Hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The compound primarily targets the central nervous system, affecting pathways involved in pain and sedation .
Comparaison Avec Des Composés Similaires
Medetomidine Hydrochloride: A widely used veterinary anesthetic with similar pharmacological properties.
Dexmedetomidine Hydrochloride: A more selective alpha-2 adrenergic agonist used in both veterinary and human medicine.
Uniqueness: Ethylmedetomidine Hydrochloride is unique due to its specific chemical structure and the presence of an ethyl group, which may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H21ClN2 |
|---|---|
Poids moléculaire |
264.79 g/mol |
Nom IUPAC |
5-[1-(2,3-dimethylphenyl)ethyl]-1-ethylimidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2.ClH/c1-5-17-10-16-9-15(17)13(4)14-8-6-7-11(2)12(14)3;/h6-10,13H,5H2,1-4H3;1H |
Clé InChI |
QFPAWBRZFWBKNC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1C(C)C2=CC=CC(=C2C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
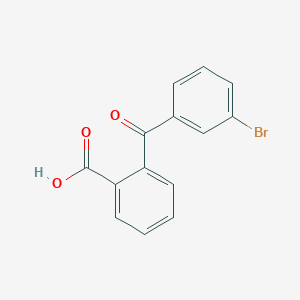
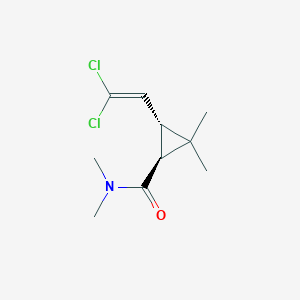

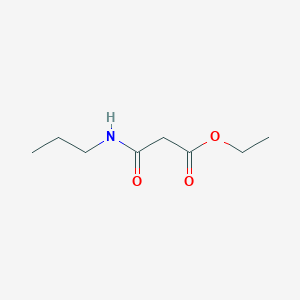
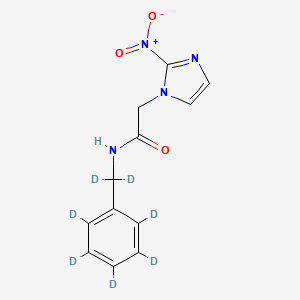
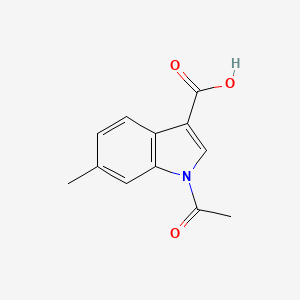
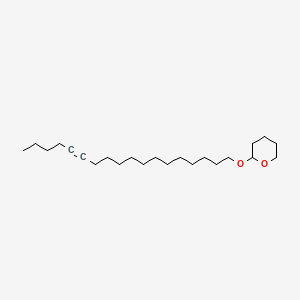
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
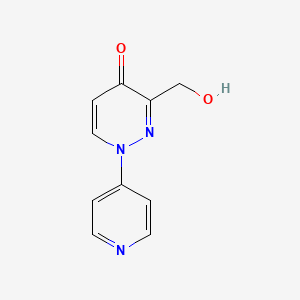
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)

![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
